molecular formula C22H25N3OS B12271476 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B12271476
M. Wt: 379.5 g/mol
InChI Key: QVCXCNHGSCSNNW-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiophene ring, and the final coupling with the cyclopentane carboxamide group. Common synthetic routes may include:

    Formation of the Pyrazole Ring: Starting from 1-methyl-1H-pyrazol-5-amine, the pyrazole ring can be synthesized through various methods such as cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Coupling with Cyclopentane Carboxamide: The final step involves coupling the synthesized pyrazole-thiophene intermediate with cyclopentane carboxamide using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole or thiophene rings, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide: can be compared with other compounds containing pyrazole, thiophene, or cyclopentane carboxamide groups.

  • Examples include This compound derivatives with different substituents on the pyrazole or thiophene rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H25N3OS/c1-25-19(11-15-24-25)18-8-6-17(7-9-18)10-14-23-21(26)22(12-2-3-13-22)20-5-4-16-27-20/h4-9,11,15-16H,2-3,10,12-14H2,1H3,(H,23,26)

InChI Key

QVCXCNHGSCSNNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3(CCCC3)C4=CC=CS4

Origin of Product

United States

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